![molecular formula C11H13N3 B1352228 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine CAS No. 883291-45-0](/img/structure/B1352228.png)
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine
Overview
Description
1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine is a chemical compound with the molecular formula C11H13N3. It is characterized by the presence of an imidazole ring attached to a phenyl group, which is further connected to a methanamine group.
Preparation Methods
The synthesis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine can be achieved through several methods. One common approach involves the reaction of 2-methylimidazole with 4-bromobenzylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .
Chemical Reactions Analysis
1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In the realm of chemistry, 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine serves as a valuable building block for synthesizing more complex organic molecules and coordination polymers. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it versatile for research applications.
Biology
The compound is being investigated for its potential biological activities. Notably, studies have shown that it possesses antimicrobial and anticancer properties. In vitro assays against cancer cell lines such as K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and HeLa (cervix carcinoma) demonstrated significant anti-proliferative effects, with IC50 values indicating potency comparable to established chemotherapeutic agents .
Table 1: IC50 Values Against Various Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
K562 | 2.27 |
HL-60 | 1.42 |
MCF-7 | 3.56 |
HeLa | 4.10 |
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its mechanism of action involves interactions with specific molecular targets, including enzymes and receptors that play crucial roles in cellular processes. The imidazole ring's ability to interact with heme-containing enzymes suggests its relevance in pharmacological applications .
Anticancer Activity
The anticancer potential of this compound has been highlighted in recent studies. It has shown significant inhibitory effects on multiple cancer cell lines, indicating its promise as a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound also exhibits enzyme inhibition capabilities, particularly against receptor tyrosine kinases such as PDGFRα and PDGFRβ. In kinase inhibition assays, it demonstrated moderate inhibition percentages ranging from 36% to 45% at a concentration of 1 µM .
Table 2: Kinase Inhibition Profile
Kinase Target | % Inhibition at 1 µM |
---|---|
PDGFRα | 36% |
PDGFRβ | 45% |
HER2 | 22% |
Case Studies and Findings
Recent studies have focused on the compound's biological activity through various experimental approaches:
- In Vitro Studies : Evaluated its anti-proliferative effects on cancer cell lines.
- Kinase Inhibition Assays : Assessed its ability to inhibit specific kinases associated with cancer progression.
These findings suggest that the compound may act as a promising candidate for further development in oncology and therapeutic interventions.
Mechanism of Action
The mechanism of action of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The imidazole ring is known to interact with heme-containing enzymes, affecting their function . Additionally, the compound may interfere with nucleic acid synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine can be compared with other similar compounds, such as:
1-Methylimidazole: Similar in structure but lacks the phenyl and methanamine groups.
2-Methylimidazole: Similar imidazole ring but different substitution pattern.
Benzimidazole derivatives: Contain a fused benzene and imidazole ring, with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, also known by its CAS number 883291-45-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other significant biological interactions.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a phenyl ring substituted with a 2-methyl-1H-imidazole moiety. Its molecular formula is with a molecular weight of approximately 189.24 g/mol. The compound's structure suggests potential interactions with various biological targets due to the presence of nitrogen-containing heterocycles, which are often involved in biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound through in vitro assays against various cancer cell lines.
Case Studies and Findings
In Vitro Studies : A study evaluated the compound's anti-proliferative effects on several cancer cell lines, including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and HeLa (cervix carcinoma). The results indicated that the compound exhibited significant inhibitory effects on these cell lines, with IC50 values comparable to known chemotherapeutic agents such as imatinib and sorafenib .
Table 1: IC50 Values of this compound Against Various Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
K562 | 2.27 |
HL-60 | 1.42 |
MCF-7 | 3.56 |
HeLa | 4.10 |
These findings suggest that the compound may act as a promising candidate for further development in cancer therapy.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated, particularly its interaction with protein kinases.
Kinase Inhibition Assays
In assays designed to evaluate kinase inhibitory activity, this compound demonstrated moderate inhibition against several receptor tyrosine kinases, including PDGFRα and PDGFRβ. The percentage inhibition ranged from 36% to 45% at a concentration of 1 µM, indicating its potential as a kinase inhibitor .
Table 2: Kinase Inhibition Profile of this compound
Kinase Target | % Inhibition at 1 µM |
---|---|
PDGFRα | 36% |
PDGFRβ | 45% |
HER2 | 22% |
The mechanism through which this compound exerts its biological effects appears to involve binding interactions with target proteins. Molecular docking studies suggest that the compound can form hydrogen bonds with key residues in the active sites of kinases, enhancing its inhibitory effects .
Properties
IUPAC Name |
[4-(2-methylimidazol-1-yl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMOQABDRBJMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406750 | |
Record name | 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883291-45-0 | |
Record name | 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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